3-((Difluoromethoxy)methyl)cyclobutan-1-amine
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Overview
Description
3-((Difluoromethoxy)methyl)cyclobutan-1-amine is an organic compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol . It is a white solid at room temperature and is soluble in organic solvents . This compound is known for its high chemical stability and is used primarily for research purposes .
Preparation Methods
The synthesis of 3-((Difluoromethoxy)methyl)cyclobutan-1-amine involves several steps. One common method includes the reaction of cyclobutanone with difluoromethyl ether in the presence of a base to form the intermediate compound, which is then treated with ammonia to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
3-((Difluoromethoxy)methyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include bases, acids, and catalysts like palladium and platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((Difluoromethoxy)methyl)cyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of difluoromethoxy groups on biological systems.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((Difluoromethoxy)methyl)cyclobutan-1-amine involves its interaction with specific molecular targets. For instance, as an antagonist of the vasopressin V1a receptor, it binds to the receptor and inhibits its activity, which can affect various physiological processes. The pathways involved in its action are still under investigation, but it is known to influence signaling pathways related to vasopressin.
Comparison with Similar Compounds
3-((Difluoromethoxy)methyl)cyclobutan-1-amine can be compared with other similar compounds such as:
3-(Difluoromethyl)cyclobutan-1-amine: This compound has a similar structure but lacks the methoxy group.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H11F2NO |
---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
3-(difluoromethoxymethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-3-4-1-5(9)2-4/h4-6H,1-3,9H2 |
InChI Key |
ZLMQAUVMMJNZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)COC(F)F |
Origin of Product |
United States |
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